N-[4-(Cyanomethyl)phenyl]-2-[N-(2-methoxyphenyl)4-methylbenzenesulfonamido]acetamide
Description
N-[4-(Cyanomethyl)phenyl]-2-[N-(2-methoxyphenyl)4-methylbenzenesulfonamido]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyanomethyl group, a methoxyphenyl group, and a benzenesulfonamido group.
Properties
Molecular Formula |
C24H23N3O4S |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C24H23N3O4S/c1-18-7-13-21(14-8-18)32(29,30)27(22-5-3-4-6-23(22)31-2)17-24(28)26-20-11-9-19(10-12-20)15-16-25/h3-14H,15,17H2,1-2H3,(H,26,28) |
InChI Key |
WVCKPCRZGRZTBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)CC#N)C3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Cyanomethyl)phenyl]-2-[N-(2-methoxyphenyl)4-methylbenzenesulfonamido]acetamide involves multiple steps, including the formation of intermediate compounds. The process typically begins with the preparation of the cyanomethylphenyl derivative, followed by the introduction of the methoxyphenyl group and the benzenesulfonamido group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) is common to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Cyanomethyl)phenyl]-2-[N-(2-methoxyphenyl)4-methylbenzenesulfonamido]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(Cyanomethyl)phenyl]-2-[N-(2-methoxyphenyl)4-methylbenzenesulfonamido]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-(Cyanomethyl)phenyl]-2-[N-(2-methoxyphenyl)4-methylbenzenesulfonamido]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate in organic synthesis.
Fluorine compounds: Known for their unique reactivity and applications in various fields.
Uniqueness
N-[4-(Cyanomethyl)phenyl]-2-[N-(2-methoxyphenyl)4-methylbenzenesulfonamido]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other compounds may not be as effective.
Biological Activity
N-[4-(Cyanomethyl)phenyl]-2-[N-(2-methoxyphenyl)4-methylbenzenesulfonamido]acetamide is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique chemical structure, which includes a cyanomethyl group and a sulfonamide moiety. Its molecular formula is , and it possesses various functional groups that contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, showing potential in various therapeutic areas:
- Antiparasitic Activity : The compound exhibits significant antiparasitic properties, particularly against Fasciola hepatica, a parasitic flatworm that affects livestock. Studies have shown that similar compounds in the salicylanilide class demonstrate efficacy in treating infections caused by this parasite .
- Antimicrobial Properties : Research indicates that derivatives of this compound may possess antimicrobial activity, potentially inhibiting the growth of various bacterial strains. This suggests a broad spectrum of activity that could be explored further in clinical settings .
- Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties. Compounds containing this group have been studied for their ability to reduce inflammation and pain in various models of disease .
The mechanisms through which this compound exerts its biological effects are not fully elucidated but can be hypothesized based on structural similarities to other known compounds:
- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit specific enzymes involved in bacterial metabolism, thereby exerting antimicrobial effects.
- Interference with Parasite Metabolism : The cyanomethyl group could disrupt metabolic pathways in parasites, leading to their death or reduced viability.
Case Study 1: Antiparasitic Efficacy
In a study assessing the efficacy of salicylanilide derivatives against Fasciola hepatica, compounds similar to this compound were shown to significantly reduce parasite load in infected sheep. The results indicated a dose-dependent response, with higher concentrations leading to greater reductions in parasite viability .
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests were conducted using derivatives of the compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications to the structure enhanced antibacterial activity, suggesting that further optimization could yield more potent derivatives .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
